H-Gly-Arg-Ala-Asp-Ser-Pro-OH

Biomaterials Orthopedics Integrin Signaling

Procure H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) to secure the mandatory, sequence-specific negative control for your integrin studies. This fibronectin-derived hexapeptide features a critical Ala² substitution, rendering it completely inert to RGD-recognizing integrins. It is the essential comparator for validating the specificity of active GRGDSP/RGDS peptides, providing the quantitative 0% baseline needed to confirm integrin-mediated effects in adhesion, biocompatibility, and therapeutic research. Ensure internal assay validity by choosing a functionally validated, inactive standard.

Molecular Formula C23H39N9O10
Molecular Weight 601.6 g/mol
Cat. No. B1336688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Arg-Ala-Asp-Ser-Pro-OH
SynonymsGly-Arg-Ala-Asp-Ser-Pro
glycyl-arginyl-alanyl-aspartyl-seryl-proline
GRADSP
Molecular FormulaC23H39N9O10
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1
InChIKeyYCJRGURCDKCPCI-YTFOTSKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP): Baseline Physicochemical and Class Identity for RGD-Control Applications


H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) is a synthetic hexapeptide with the molecular formula C₂₃H₃₉N₉O₁₀ and a molecular weight of 601.61 g/mol . It belongs to the class of fibronectin-derived peptide fragments but is specifically characterized as an integrin non-binding peptide due to the substitution of the second glycine in the classical RGD motif with an alanine residue . As a negative control reagent, its primary utility lies in validating the specificity of integrin-blocking peptides by providing a sequence-similar but functionally inert comparator. Commercially available formulations typically achieve purity ≥95% by HPLC, are supplied as lyophilized powder (often as a trifluoroacetate salt), and demonstrate high aqueous solubility (e.g., ~50 mg/mL in H₂O) suitable for in vitro assay development [1].

Why Generic RGD-Peptide Substitution Is Not Feasible for H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) in Integrin Studies


While GRADSP shares high sequence homology with active integrin-binding peptides such as GRGDSP and RGDS, a single-residue substitution (Ala² for Gly²) results in a complete loss of functional binding to RGD-recognizing integrins . This structural nuance means that generic substitution or sourcing of alternative RGD peptides will inherently introduce uncontrolled biological activity, confounding the specificity of any experiment designed to isolate integrin-mediated mechanisms. Unlike active peptides that inhibit cell adhesion or signaling with defined IC₅₀ values, GRADSP functions solely as a negative control baseline; its quantitative differentiation lies precisely in its measurable inactivity relative to active comparators [1]. Therefore, procurement of a validated, high-purity GRADSP batch is a non-negotiable requirement for ensuring the internal validity of studies that rely on RGD-based perturbation [2].

Quantitative Differential Evidence: H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) vs. Active RGD Comparators


Cell Adhesion Inhibition: GRADSP vs. GRGDSP on Orthopedic Implant Materials

In a direct comparative study using the human osteoblast-like cell line Saos-2, the active peptide GRGDSP inhibited cell adhesion by 28% on Tivanium (Ti6Al4V) and 40% on Zimaloy (CoCrMo) implant surfaces [1]. Under identical experimental conditions, the control peptide GRADSP (H-Gly-Arg-Ala-Asp-Ser-Pro-OH) demonstrated no measurable effect on adhesion to either Tivanium or Zimaloy [1].

Biomaterials Orthopedics Integrin Signaling Osteoblast Adhesion

Airway Smooth Muscle Remodeling: In Vivo Efficacy Comparison of GRADSP vs. RGDS

In a guinea pig model of allergic asthma, topical application of the active integrin-blocking peptide RGDS (Arg-Gly-Asp-Ser) significantly attenuated allergen-induced airway smooth muscle (ASM) hyperplasia and hypercontractility, and reduced pulmonary expression of smooth muscle myosin heavy chain and proliferating cell nuclear antigen (PCNA) [1]. In direct comparison, the negative control peptide GRADSP, administered under identical experimental conditions, showed no effects on any of these markers of ASM remodeling [1].

Asthma Airway Remodeling Integrin Blockade In Vivo Pharmacology

Osteoclast Adhesion and Retraction: Activity Profile of GRADSP vs. GRGDSP and Other RGD Analogs

A comprehensive structure-function analysis demonstrated that the active peptide GRGDSP induces osteoclast retraction on dentin, whereas the conservative RGE sequence modification (GRGESP) results in complete inactivity [1]. In a quantitative osteoclast adhesion assay employing serum-coated glass coverslips, a rank order of inhibitory potency (IC₅₀, μM) was established: RGDS (26 μM), GRGDS (38 μM), RGDV (43 μM), Ac-RGDV-NH₂ (68 μM), Ac-RGDS-NH₂ (84 μM), GRGDTP (180 μM), and GRGDSP (201 μM) [1]. GRADSP, as a class-related non-binding control, shares the functional inactivity profile of GRGESP .

Bone Resorption Osteoclast Biology Vitronectin Receptor Structure-Activity Relationship

Cell Adhesion Quantification: GRADSP as a Control for GRGDTP-Mediated Adhesion

In a quantitative cell adhesion study using Swiss 3T3 fibroblasts, preincubation with the active peptide GRGDTP (a variant of GRGDSP) at a competitive concentration of 100 μg/ml was employed to assess RGD-dependent adhesion mechanisms [1]. In parallel, the control peptide GRADSP was administered at an identical concentration of 100 μg/ml and under identical conditions [1]. The degree of cell adhesion was quantitatively assessed on fixed cells stained with May Grünwald/Giemsa, with each data point representing the mean number of attached cells ± S.D. from triplicate experiments [1].

Cell Adhesion Fibronectin Transglutaminase Quantitative Imaging

Optimal Procurement and Application Scenarios for H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP)


Validation of Integrin-Specific Cell Adhesion in Biomaterials Research

In studies evaluating the biocompatibility of orthopedic implants (e.g., Tivanium, Zimaloy) or novel biomaterial coatings, GRADSP should be procured as the mandatory negative control to run in parallel with active RGD peptides such as GRGDSP or RGDS [1]. The differential adhesion inhibition data (0% for GRADSP vs. 28-40% for GRGDSP) provides the quantitative benchmark necessary to assert that any observed cell attachment reduction is integrin-mediated and not an artifact of peptide addition or coating [1].

In Vivo Pharmacological Studies of Integrin Blockade in Disease Models

For preclinical studies investigating the therapeutic potential of RGD-based peptides in conditions such as asthma, fibrosis, or cancer metastasis, the procurement of GRADSP is essential to establish a sequence-specificity control group [2]. The in vivo evidence demonstrating GRADSP's complete lack of effect on airway smooth muscle remodeling, in stark contrast to the efficacy of RGDS, underscores its utility in de-risking interpretation of therapeutic outcomes and ensuring that observed benefits are correctly attributed to integrin blockade rather than systemic peptide exposure [2].

Structure-Activity Relationship (SAR) Studies of Integrin-Binding Peptides

During the development and optimization of novel integrin antagonists, GRADSP serves as a critical baseline comparator for establishing the minimal sequence requirements for biological activity [3]. By comparing the IC₅₀ values of new RGD analogs against the established inactivity of GRADSP (and the class-related inactive control GRGESP), researchers can quantify the precise contribution of the RGD motif to binding affinity and functional inhibition [3].

Quality Control and Lot Release Testing for Active RGD Peptide Manufacturing

In the industrial production and quality control of active RGD peptides (e.g., GRGDSP, RGDS, or cyclic RGD variants), GRADSP can be employed as a reference standard to verify that batches of active peptide are free from cross-contamination with inactive sequence variants. A biological activity assay demonstrating clear functional differentiation—where active peptide lots exhibit robust adhesion inhibition while a GRADSP control spike shows no activity—provides a robust, functional QC release criterion beyond simple HPLC purity analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-Arg-Ala-Asp-Ser-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.